molecular formula C14H24N2O4S B1419485 1-(3-Phenylpropyl)piperidin-3-amine sulfate CAS No. 1019331-36-2

1-(3-Phenylpropyl)piperidin-3-amine sulfate

Cat. No.: B1419485
CAS No.: 1019331-36-2
M. Wt: 316.42 g/mol
InChI Key: HCGQJULCGLLCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylpropyl)piperidin-3-amine sulfate ( 1019331-36-2) is a chemical compound with a molecular weight of 316.42 g/mol and the molecular formula C₁₄H₂₄N₂O₄S . This piperidine-based compound features a 3-phenylpropyl substituent and is supplied as a sulfate salt, which enhances its solubility in aqueous environments compared to the freebase form, a crucial factor for in vitro and in vivo research applications . In scientific research, this compound demonstrates significant potential in neuropharmacology. Preclinical studies suggest it exhibits anxiolytic properties, with administration in rodent models resulting in a marked reduction of anxiety-like behaviors in standardized tests such as the elevated plus-maze . Its biological activity is primarily attributed to its interaction with neurotransmitter systems, where it may act as a modulator of dopamine and serotonin receptors, influencing mood and behavior . Furthermore, the compound has shown promising anti-inflammatory activity. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, in macrophages, suggesting a potential application for investigating chronic inflammatory diseases . The supplied sulfate salt form ensures improved stability and handling for laboratory use. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can leverage its versatile profile for exploratory studies in organic synthesis, neuropharmacology, and immunology .

Properties

IUPAC Name

1-(3-phenylpropyl)piperidin-3-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.H2O4S/c15-14-9-5-11-16(12-14)10-4-8-13-6-2-1-3-7-13;1-5(2,3)4/h1-3,6-7,14H,4-5,8-12,15H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGQJULCGLLCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Synthesis

This method employs N-protected 3-piperidone as a starting material. Key steps include:

  • Grignard addition : Reaction with phenyl magnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C to form 3-hydroxy-3-phenylpiperidine intermediates.
  • Elimination : Treatment with chlorotrimethylsilane (TMSCl) in dichloromethane (DCM) to dehydrate the hydroxyl group, yielding 3-phenyl-1,2,3,6-tetrahydropyridine.
  • Hydrogenation : Catalytic hydrogenation using palladium on carbon (Pd/C) under 1 atm H₂ at 60°C to saturate the tetrahydropyridine ring.

Representative Data :

Step Reagents/Conditions Yield (%)
Grignard Addition Phenyl MgBr, THF, 0°C 91.2
Elimination TMSCl, DCM, rt 89.5
Hydrogenation Pd/C, H₂ (1 atm), 60°C 95.0

Hydrogenation and Deprotection Strategy

A complementary approach involves N-benzyl-3-phenylpiperidine intermediates:

  • Deprotection : Removal of the benzyl group via hydrogenolysis (Pd/C, H₂, ethanol) to yield 3-phenylpiperidine.
  • Sulfate Formation : Treatment with sulfuric acid in methanol to precipitate the sulfate salt.

Optimized Conditions :

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methodologies:

Parameter Grignard-Based Route Reductive Amination Route
Starting Material N-Boc-3-piperidone 3-Phenylpropylamine hydrochloride
Key Reagents Phenyl MgBr, TMSCl, Pd/C NaBH₄, HCl
Reaction Time 6–8 hours 4–6 hours
Overall Yield 78–82% 65–70%
Scalability High (kg-scale demonstrated) Moderate (limited to lab-scale)

Critical Reaction Insights

  • Grignard Stability : THF must be rigorously anhydrous to prevent premature quenching of the Grignard reagent.
  • Catalyst Efficiency : Pd/C shows superior activity compared to PtO₂ in hydrogenation steps, reducing side-product formation.
  • Salt Precipitation : Methanol is preferred over ethanol for sulfate salt formation due to higher solubility differentials.

Troubleshooting Common Issues

  • Low Elimination Yields : Trace moisture during TMSCl treatment leads to incomplete dehydration. Pre-drying DCM over molecular sieves resolves this.
  • Hydrogenation Stalling : Catalyst poisoning by residual amines is mitigated by pre-washing intermediates with dilute HCl.

Chemical Reactions Analysis

1-(3-Phenylpropyl)piperidin-3-amine sulfate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

The compound serves as a reagent in organic synthesis, facilitating various chemical reactions. Its versatility allows it to participate in oxidation, reduction, and substitution reactions, making it valuable in laboratory settings for developing new compounds.

Biology

In biological research, 1-(3-Phenylpropyl)piperidin-3-amine sulfate is utilized to study biochemical processes. It acts as a tool for understanding interactions within biological systems, particularly in neuropharmacology and inflammation pathways.

Medicine

Research indicates that this compound may have therapeutic effects, particularly in treating anxiety disorders and inflammatory conditions. Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology .

Neuropharmacological Effects

Preclinical studies have suggested that this compound exhibits anxiolytic properties. In rodent models, administration resulted in reduced anxiety-like behaviors during tests like the elevated plus-maze.

Anti-inflammatory Activity

In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha, suggesting its potential for treating chronic inflammatory diseases.

Case Studies

Anxiolytic Effects : A study conducted on rodent models demonstrated significant reductions in anxiety-like behaviors when administered doses of this compound during elevated plus-maze tests.

Anti-inflammatory Studies : In vitro assays revealed that the compound inhibits TNF-alpha production in macrophages, indicating its potential for treating inflammatory diseases.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AnxiolyticReduced anxiety-like behavior in rodents
Anti-inflammatoryInhibition of TNF-alpha production
Enzyme InhibitionModulation of metabolic enzyme activities

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound when administered orally or via injection. This profile is crucial for understanding its therapeutic potential and optimizing dosage regimens for clinical applications .

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)piperidin-3-amine sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and effects on biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-phenylpropyl)piperidin-3-amine sulfate and related compounds:

Compound Structure Molecular Formula Molecular Weight (g/mol) Pharmacological Target Key Differences
This compound Piperidine ring + 3-phenylpropyl chain; sulfate salt C₁₄H₂₄N₂O₄S 316.42 Not explicitly stated (likely CNS targets) Discontinued; sulfate salt enhances solubility.
GBR12909 Piperazine ring + 3-phenylpropyl + diphenylmethoxy group; dihydrochloride salt C₂₈H₃₂F₂N₂O·2HCl ~547.5 Dopamine transporter (DAT) Piperazine backbone; binds amino-terminal DAT domains; cocaine analog .
Alverine (N-Ethylbis(3-phenylpropyl)amine) Bis-3-phenylpropyl ethylamine; citrate salt C₂₃H₃₂N·C₆H₈O₇ ~477.5 (freebase) Smooth muscle relaxant (antispasmodic) Two phenylpropyl chains; lacks heterocyclic ring; citrate salt improves stability.
H3-receptor antagonists Para-chlorinated 3-phenylpropyl derivatives Varies Varies Histamine H3 receptors Optimized for H3 selectivity; para-chlorination enhances potency and selectivity.
Benzamide derivatives () Phenylpropylamino + benzamide backbone C₂₀H₂₃N₃O₂ (e.g.) ~350 (e.g.) Not specified (possible protease targets) Functional amide group; varied alkoxy substituents on phenyl rings .

Research Findings and Mechanistic Insights

Binding to Dopamine Transporters

  • GBR12909 and its analogs (e.g., [¹²⁵I]DEEP) bind to the amino-terminal region of dopamine transporters (DAT), near transmembrane domains 1–2, distinct from cocaine analogs like [¹²⁵I]RTI 82, which bind carboxyl-terminal regions . This suggests that this compound, with its piperidine ring, may occupy a unique binding niche compared to piperazine-based DAT inhibitors.

Structural Determinants of Selectivity

  • The 3-phenylpropyl moiety is a common feature in compounds targeting DAT (e.g., GBR12909) and H3 receptors . However, secondary structural elements dictate target specificity:
    • Piperazine/piperidine rings favor DAT interactions .
    • Para-chlorination on the phenylpropyl chain enhances H3 receptor affinity .

Physicochemical Properties

  • Phenylpropyl chain length : Longer alkyl chains (e.g., in Alverine) may reduce CNS penetration, favoring peripheral antispasmodic effects .

Biological Activity

1-(3-Phenylpropyl)piperidin-3-amine sulfate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features which may influence various pharmacological effects, including neuropharmacological and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure is pivotal to its biological activity. It can be represented as follows:

C16H22N2O4S\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure includes a piperidine ring, which is known for its ability to interact with various neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The following mechanisms have been identified:

  • Receptor Binding : The compound may act as a modulator of dopamine and serotonin receptors, influencing mood and behavior.
  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can lead to anti-inflammatory effects.

Neuropharmacological Effects

Research has indicated that this compound exhibits significant neuropharmacological effects. Studies demonstrate its potential as an anxiolytic agent. For instance, in animal models, administration led to reduced anxiety-like behaviors, suggesting its utility in treating anxiety disorders.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This activity may contribute to therapeutic effects in conditions characterized by chronic inflammation.

Case Studies

  • Anxiolytic Effects : A study conducted on rodent models demonstrated that doses of this compound significantly reduced anxiety-like behaviors in elevated plus-maze tests.
  • Anti-inflammatory Studies : In vitro assays revealed that the compound inhibits TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AnxiolyticReduced anxiety-like behavior in rodents
Anti-inflammatoryInhibition of TNF-alpha production
Enzyme InhibitionModulation of metabolic enzyme activities

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest it has favorable absorption characteristics when administered orally or via injection.

Q & A

Basic: What are the recommended methods for synthesizing 1-(3-Phenylpropyl)piperidin-3-amine sulfate?

Answer:
The synthesis typically involves alkylation of piperidin-3-amine with 3-phenylpropyl bromide, followed by sulfation. Key steps include:

  • Alkylation : React piperidin-3-amine with 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the intermediate.
  • Sulfation : Treat the free base with sulfuric acid in anhydrous ethanol, followed by recrystallization for purity .
    Validation : Confirm structure via ¹H/¹³C NMR and LC-MS. Purity should exceed 95% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Basic: How should researchers characterize the purity and stability of this compound?

Answer:

  • Purity Assessment :
    • HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% TFA in H₂O/MeCN (70:30 to 30:70 gradient over 20 min) .
    • NMR : Confirm absence of impurities via ¹H NMR (DMSO-d₆, δ 1.2–3.0 ppm for piperidine protons; δ 7.2–7.4 ppm for phenyl groups) .
  • Stability Testing :
    • Store at –20°C in airtight, light-protected containers. Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and thermal stability .

Advanced: How can substituent modifications influence the compound’s affinity for neurotransmitter transporters?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Phenylpropyl Chain : Lengthening the chain (e.g., 3-phenylpropyl vs. 2-phenylpropyl) increases lipophilicity, enhancing dopamine transporter (DAT) binding (Ki reduction from 120 nM to 45 nM) .
    • Piperidine Substitution : Adding electron-withdrawing groups (e.g., -F) at position 3 of piperidine improves serotonin transporter (SERT) selectivity by 30% .
  • Experimental Design :
    • Use radioligand binding assays (³H-WIN35428 for DAT; ³H-citalopram for SERT) with HEK293 cells expressing human transporters .
    • Compare IC₅₀ values across analogs using one-way ANOVA (p < 0.05) to identify statistically significant trends .

Advanced: How to resolve contradictions between experimental data and literature findings?

Answer:

  • Root-Cause Analysis :
    • Batch Variability : Test multiple synthesis batches (n ≥ 3) for purity, salt content, and solubility (e.g., via Karl Fischer titration for water content) .
    • Assay Conditions : Replicate literature protocols exactly (e.g., buffer pH, temperature). For example, DAT binding assays are pH-sensitive (optimum pH 7.4 ± 0.2) .
  • Statistical Validation :
    • Perform meta-analysis of literature data (minimum 5 studies) using random-effects models to account for heterogeneity .
    • Report confidence intervals (95% CI) for experimental results to highlight overlap or divergence with prior work .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
    • Toxicity Data : Limited toxicological data available; assume acute toxicity (LD₅₀ > 200 mg/kg in rats) based on structurally similar piperidine derivatives .
  • Emergency Protocols :
    • Spills : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

Advanced: How to design a factorial experiment to evaluate multiple pharmacological variables?

Answer:

  • Factorial Design (2³) :
    • Variables : Dose (low: 1 mg/kg; high: 10 mg/kg), administration route (oral vs. intraperitoneal), and assay timepoint (1 h vs. 24 h post-dose) .
    • Response Metrics : Plasma concentration (LC-MS/MS), DAT occupancy (PET imaging), and behavioral outcomes (e.g., locomotor activity in rodents) .
  • Analysis :
    • Use ANOVA with interaction terms to identify synergies (e.g., route × dose effects). Report effect sizes (η²) for significant factors .

Basic: What are the key physicochemical properties of this compound?

Answer:

Property Value Reference
Molecular FormulaC₁₄H₂₂N₂·H₂SO₄
Molecular Weight326.41 g/mol
Solubility>50 mg/mL in DMSO; <1 mg/mL in H₂O
LogP (Predicted)2.8 ± 0.3

Advanced: How can computational modeling guide the optimization of this compound?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with DAT (PDB: 4XP4). Focus on π-π stacking between phenylpropyl and Phe326 .
  • Pharmacokinetic Prediction :
    • SwissADME: Predict bioavailability (76% oral), BBB permeability (CNS MPO score: 4.5/6) .
  • Validation :
    • Compare in silico predictions with in vitro permeability (e.g., PAMPA-BBB assay) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Phenylpropyl)piperidin-3-amine sulfate
Reactant of Route 2
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1-(3-Phenylpropyl)piperidin-3-amine sulfate

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